Cas no 3268-61-9 (2,7-dimethylimidazo1,2-apyridine)
2,7-dimethylimidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine,2,7-dimethyl-
- 2,7-Dimethylimidazo(1,2-a)pyridine
- 2,7-DIMETHYLH-IMIDAZO[1,2-A]PYRIDINE
- 2,7-dimethyl-Imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
- 3268-61-9
- CS-0195536
- GYCGFNPVXKJNTL-UHFFFAOYSA-N
- MFCD07390342
- DTXSID20186350
- FT-0658038
- SCHEMBL434154
- AKOS005144324
- AS-32731
- A18640
- DB-068676
- BBL021339
- STK894051
- 2,7-dimethylimidazo1,2-apyridine
-
- MDL: MFCD07390342
- Inchi: 1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3
- InChI Key: GYCGFNPVXKJNTL-UHFFFAOYSA-N
- SMILES: N12C=CC(C)=CC1=NC(C)=C2
Computed Properties
- Exact Mass: 146.0845
- Monoisotopic Mass: 146.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.3Ų
Experimental Properties
- Density: 1.09
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.595
- PSA: 17.3
2,7-dimethylimidazo1,2-apyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190410-5g |
2,7-Dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 95% | 5g |
$662.51 | 2023-09-02 | |
| Alichem | A029190410-10g |
2,7-Dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 95% | 10g |
$720.13 | 2023-09-02 | |
| Chemenu | CM151015-5g |
2,7-Dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 95% | 5g |
$400 | 2021-08-05 | |
| Chemenu | CM151015-10g |
2,7-Dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 95% | 10g |
$667 | 2021-08-05 | |
| TRC | D478768-10mg |
2,7-dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478768-50mg |
2,7-dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D478768-100mg |
2,7-dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Matrix Scientific | 118143-1g |
2,7-Dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 1g |
$1008.00 | 2023-09-08 | ||
| abcr | AB383314- |
2,7-Dimethylimidazo[1,2-a]pyridine; . |
3268-61-9 | €145.40 | 2023-04-01 | |||
| Chemenu | CM151015-250mg |
2,7-Dimethylimidazo[1,2-a]pyridine |
3268-61-9 | 95% | 250mg |
$*** | 2023-03-31 |
2,7-dimethylimidazo1,2-apyridine Suppliers
2,7-dimethylimidazo1,2-apyridine Related Literature
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Adinarayana Nandikolla,Singireddi Srinivasarao,Banoth Karan Kumar,Sankaranarayanan Murugesan,Himanshu Aggarwal,Louise L. Major,Terry K. Smith,Kondapalli Venkata Gowri Chandra Sekhar RSC Adv. 2020 10 38328
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Sauvik Samanta,Sumit Kumar,Eswar K. Aratikatla,Sandeep R. Ghorpade,Vinayak Singh RSC Med. Chem. 2023 14 644
Additional information on 2,7-dimethylimidazo1,2-apyridine
Comprehensive Overview of 2,7-Dimethylimidazo[1,2-a]pyridine (CAS No. 3268-61-9): Properties, Applications, and Research Insights
2,7-Dimethylimidazo[1,2-a]pyridine (CAS No. 3268-61-9) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the imidazopyridine family, a class of molecules known for their diverse biological activities and applications in drug discovery. The presence of a fused imidazole and pyridine ring system, along with methyl substituents at the 2 and 7 positions, contributes to its unique chemical and physical properties.
In recent years, the demand for imidazopyridine derivatives has surged due to their potential in treating neurological disorders, inflammation, and infectious diseases. Researchers are particularly interested in 2,7-dimethylimidazo[1,2-a]pyridine as a scaffold for designing novel therapeutics. Its structural versatility allows for modifications that can enhance bioavailability, selectivity, and efficacy. For instance, studies have explored its role as a precursor for GABA receptor modulators, which are critical in managing anxiety and sleep disorders.
The synthesis of CAS No. 3268-61-9 typically involves multi-step organic reactions, including cyclization and methylation processes. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. Analytical methods like HPLC, NMR, and mass spectrometry are routinely used to characterize this compound, ensuring compliance with industry standards.
Beyond pharmaceuticals, 2,7-dimethylimidazo[1,2-a]pyridine has found applications in organic electronics and photocatalysis. Its conjugated π-electron system makes it a candidate for light-emitting diodes (LEDs) and solar cell materials. Recent studies highlight its potential in metal-organic frameworks (MOFs), where it acts as a ligand to enhance material stability and functionality.
Environmental and safety considerations are paramount when handling imidazopyridine compounds. While CAS No. 3268-61-9 is not classified as hazardous, proper laboratory practices, including the use of personal protective equipment (PPE) and ventilation systems, are recommended. Regulatory agencies such as the FDA and EMA provide guidelines for its use in drug development, emphasizing Good Manufacturing Practices (GMP).
Frequently asked questions about 2,7-dimethylimidazo[1,2-a]pyridine include its solubility, stability, and commercial availability. This compound is soluble in common organic solvents like DMSO and methanol, but exhibits limited water solubility. Stability tests indicate that it remains intact under ambient conditions when stored in light-resistant containers. Suppliers often offer it in bulk quantities for research purposes, with purity levels exceeding 98%.
In conclusion, 2,7-dimethylimidazo[1,2-a]pyridine (CAS No. 3268-61-9) is a multifaceted compound with broad applications in medicine and materials science. Ongoing research continues to uncover its potential, making it a subject of interest for scientists and industries alike. For those seeking detailed protocols or spectroscopic data, reputable databases like SciFinder and Reaxys provide comprehensive resources.
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